2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-methoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the final pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxypyridin-3-yl)ethan-1-amine
- 2-(3-methoxypyridin-4-yl)ethan-1-amine
- 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2413899-26-8 |
---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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